

Application Notes: Standardization of Sodium Thiosulfate using Potassium Iodate

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Compound of Interest

Compound Name: Potassium iodate

Cat. No.: B147811

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Introduction

The accurate determination of the concentration of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solutions is critical for a wide range of analytical applications, particularly in iodometric titrations. Due to its efflorescent nature and susceptibility to degradation, sodium thiosulfate is not a primary standard.^{[1][2]} Therefore, its concentration must be periodically determined through standardization against a primary standard. **Potassium iodate** (KIO_3), a stable, non-hygroscopic solid available in high purity, serves as an excellent primary standard for this purpose.^{[2][3][4]}

The standardization process is an indirect titration. **Potassium iodate**, a strong oxidizing agent, reacts with an excess of potassium iodide (KI) in an acidic medium to liberate a stoichiometric amount of iodine (I_2).^{[2][3][4]} This liberated iodine is then titrated with the sodium thiosulfate solution to be standardized. The endpoint of the titration is typically detected using a starch indicator, which forms a deep blue-black complex with iodine.^{[5][6][7]} The disappearance of this blue color marks the complete consumption of the liberated iodine by the sodium thiosulfate solution.^[5]

Principle of the Reaction

The standardization is based on a two-step redox reaction:

- Liberation of Iodine: In an acidic solution, **potassium iodate** oxidizes potassium iodide to produce a precise amount of iodine.^{[2][3]}

- $\text{KIO}_3 + 5\text{KI} + 3\text{H}_2\text{SO}_4 \rightarrow 3\text{I}_2 + 3\text{K}_2\text{SO}_4 + 3\text{H}_2\text{O}$ [\[3\]](#)[\[4\]](#)
- Titration of Iodine: The liberated iodine is then titrated with the sodium thiosulfate solution, during which iodine is reduced back to iodide ions, and thiosulfate is oxidized to tetrathionate ions.[\[3\]](#)[\[8\]](#)
- $2\text{Na}_2\text{S}_2\text{O}_3 + \text{I}_2 \rightarrow \text{Na}_2\text{S}_4\text{O}_6 + 2\text{NaI}$ [\[3\]](#)[\[4\]](#)

From the stoichiometry of these reactions, it can be determined that one mole of **potassium iodate** corresponds to six moles of sodium thiosulfate.[\[4\]](#)[\[9\]](#)

Experimental Protocols

1. Preparation of Reagents

a) 0.1 N Sodium Thiosulfate Solution (approximate)

- Procedure: Dissolve approximately 24.8 g of sodium thiosulfate pentahydrate ($\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$) in 800 mL of freshly boiled and cooled deionized water.[\[3\]](#) To stabilize the solution and prevent decomposition, add about 0.2 g of sodium carbonate (Na_2CO_3).[\[10\]](#)[\[11\]](#) Transfer the solution to a 1000 mL volumetric flask, make up to the mark with deionized water, and mix thoroughly.[\[3\]](#)[\[10\]](#) It is advisable to let the solution stand for at least one hour before standardization.[\[11\]](#)

b) 0.1 N **Potassium Iodate** Primary Standard Solution

- Procedure: Accurately weigh about 3.567 g of **potassium iodate** (KIO_3), previously dried at 110°C to a constant weight, and dissolve it in deionized water in a 1000 mL volumetric flask.[\[3\]](#) Ensure the KIO_3 is completely dissolved before making up the volume to the mark with deionized water. Mix the solution thoroughly.

c) Starch Indicator Solution (1%)

- Procedure: Make a paste by triturating 1 g of soluble starch with 5 mL of deionized water.[\[3\]](#) Add this paste, with constant stirring, to 100 mL of boiling deionized water.[\[3\]](#)[\[12\]](#) Boil for a few minutes until the solution is clear or opalescent.[\[12\]](#) A small amount of mercuric iodide

(about 10 mg) can be added as a preservative.[3][13] This solution should be prepared fresh or properly preserved.

d) Dilute Sulfuric Acid (H_2SO_4)

- Procedure: Prepare a dilute solution of sulfuric acid as required by the specific protocol, for example, by carefully adding a calculated volume of concentrated sulfuric acid to deionized water.

e) Potassium Iodide (KI)

- Use solid, analytical grade potassium iodide.

2. Standardization Procedure

- Pipette 10.0 mL of the standard 0.1 N **potassium iodate** solution into a 250 mL Erlenmeyer flask.[3]
- Add approximately 2 g of solid potassium iodide (KI) to the flask.[3]
- Add 5 mL of dilute sulfuric acid to acidify the solution.[3]
- Gently swirl the flask to mix the contents and allow the reaction to proceed in the dark for about 10 minutes.[3][10] This ensures the complete liberation of iodine.
- Titrate the liberated iodine with the prepared sodium thiosulfate solution from a burette until the solution turns a pale yellow color.[14]
- Add 2-3 drops of the starch indicator solution. The solution will turn a deep blue-black color.[3][14]
- Continue the titration dropwise with the sodium thiosulfate solution, with constant swirling, until the blue color completely disappears, leaving a colorless solution.[3][14] This is the endpoint of the titration.
- Record the volume of the sodium thiosulfate solution used.
- Repeat the titration at least two more times to ensure concordant results.

Data Presentation

Table 1: Reagent Concentrations and Quantities

Reagent	Formula	Concentration (Approximate)	Amount for 1L Solution
Sodium Thiosulfate Pentahydrate	$\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$	0.1 N	24.8 g[3]
Potassium Iodate (Primary Standard)	KIO_3	0.1 N	3.567 g
Sodium Carbonate (Stabilizer)	Na_2CO_3	N/A	~0.2 g[10][11]
Soluble Starch	$(\text{C}_6\text{H}_{10}\text{O}_5)_n$	1% (w/v)	1 g per 100 mL[3]
Potassium Iodide	KI	N/A	~2 g per titration[3]
Sulfuric Acid (for acidification)	H_2SO_4	Varies	~5 mL of dilute solution per titration[3]

Table 2: Example Titration Data

Titration No.	Volume of KIO_3 (mL)	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of $\text{Na}_2\text{S}_2\text{O}_3$ used (mL)
1	10.0	0.00	9.90	9.90
2	10.0	9.90	19.85	9.95
3	10.0	19.85	29.75	9.90
Average	9.92			

3. Calculation of Normality

The normality of the sodium thiosulfate solution can be calculated using the following formula:

$$N_1V_1 = N_2V_2[3]$$

Where:

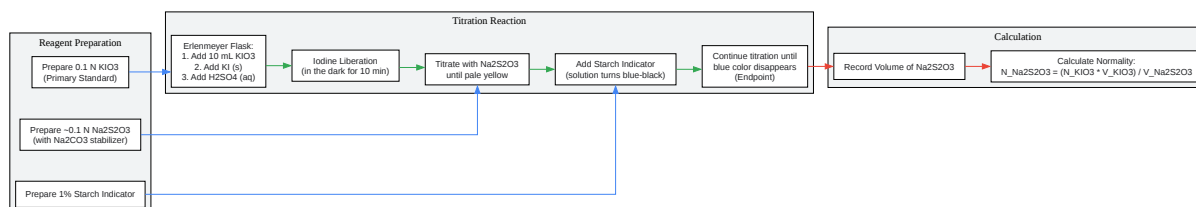
- N_1 = Normality of the standard **potassium iodate** solution (e.g., 0.1 N)
- V_1 = Volume of the **potassium iodate** solution used (e.g., 10.0 mL)
- N_2 = Normality of the sodium thiosulfate solution (to be determined)
- V_2 = Average volume of the sodium thiosulfate solution used from the titration

Example Calculation:

Using the data from Table 2:

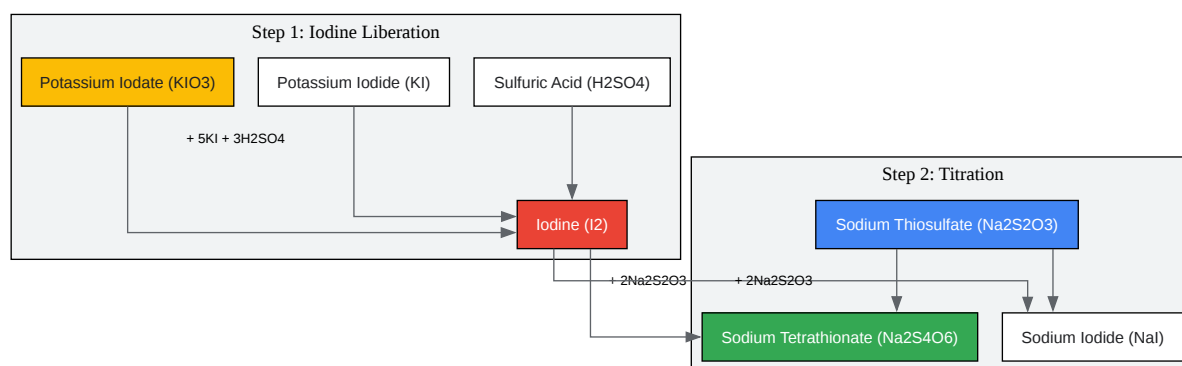
$$N_2 = (N_1 \times V_1) / V_2 \quad N_2 = (0.1 \text{ N} \times 10.0 \text{ mL}) / 9.92 \text{ mL} \quad N_2 \approx 0.1008 \text{ N}$$

Visualizations



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Caption: Experimental workflow for the standardization of sodium thiosulfate.



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Caption: Chemical reaction pathway for the standardization process.

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